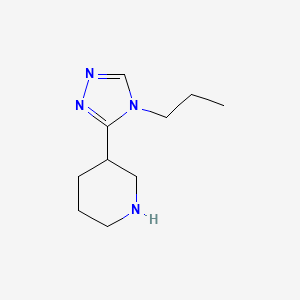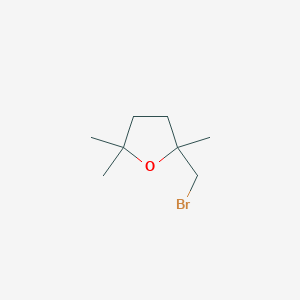
2-(Bromomethyl)-2,5,5-trimethyloxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Bromomethyl)-2,5,5-trimethyloxolane is an organic compound that belongs to the class of oxolanes, which are five-membered cyclic ethers. This compound is characterized by the presence of a bromomethyl group attached to the second carbon of the oxolane ring, along with three methyl groups at the second and fifth positions. The molecular formula of this compound is C8H15BrO, and it is known for its reactivity due to the presence of the bromomethyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-2,5,5-trimethyloxolane typically involves the bromination of 2,5,5-trimethyloxolane. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride under reflux conditions. The bromination occurs selectively at the methylene group, resulting in the formation of this compound.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. This involves the use of a brominating agent such as bromine or N-bromosuccinimide in the presence of a suitable solvent and a radical initiator. The reaction mixture is passed through a reactor under controlled temperature and pressure conditions to ensure efficient bromination. The product is then purified through distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Bromomethyl)-2,5,5-trimethyloxolane undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation Reactions: The compound can be oxidized to form corresponding oxolane derivatives with different functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, sodium alkoxides, and primary or secondary amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Elimination: Strong bases such as potassium tert-butoxide or sodium hydride are used in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products
Nucleophilic Substitution: Products include alcohols, ethers, and amines depending on the nucleophile used.
Elimination: The major product is an alkene.
Oxidation: Products include oxolane derivatives with hydroxyl, carbonyl, or carboxyl groups.
Wissenschaftliche Forschungsanwendungen
2-(Bromomethyl)-2,5,5-trimethyloxolane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving bromomethyl groups.
Medicine: It serves as a building block for the synthesis of biologically active molecules with potential therapeutic applications.
Industry: The compound is used in the production of specialty chemicals and as a reagent in organic synthesis.
Wirkmechanismus
The mechanism of action of 2-(Bromomethyl)-2,5,5-trimethyloxolane involves the reactivity of the bromomethyl group. This group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The compound can also act as an alkylating agent, introducing the oxolane moiety into target molecules. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromomethyl-1,3-dioxolane: Similar in structure but contains a dioxolane ring instead of an oxolane ring.
Ethyl 2-(bromomethyl)acrylate: Contains a bromomethyl group attached to an acrylate moiety.
Methyl 2-(bromomethyl)acrylate: Similar to ethyl 2-(bromomethyl)acrylate but with a methyl ester group.
Uniqueness
2-(Bromomethyl)-2,5,5-trimethyloxolane is unique due to the presence of three methyl groups on the oxolane ring, which provides steric hindrance and influences its reactivity. This compound’s specific structure allows for selective reactions and applications in various fields, making it a valuable intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C8H15BrO |
|---|---|
Molekulargewicht |
207.11 g/mol |
IUPAC-Name |
2-(bromomethyl)-2,5,5-trimethyloxolane |
InChI |
InChI=1S/C8H15BrO/c1-7(2)4-5-8(3,6-9)10-7/h4-6H2,1-3H3 |
InChI-Schlüssel |
AOQWIRUJPYYHCV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCC(O1)(C)CBr)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 5-chloro-6-fluoro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B13909204.png)


![6-Bromo-8-methoxy-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13909209.png)
![tert-butyl 4-[2,6-dimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl]piperazine-1-carboxylate](/img/structure/B13909210.png)
![[(E,4Z)-4-(2,6,6-trimethylcyclohex-2-en-1-ylidene)but-2-en-2-yl] acetate](/img/structure/B13909211.png)

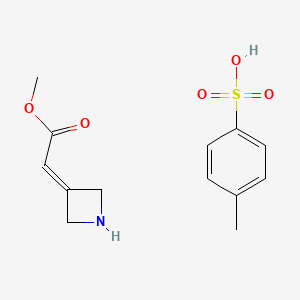
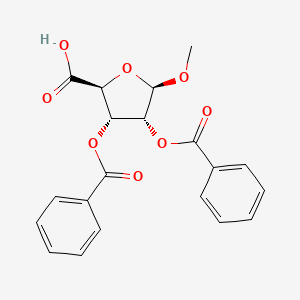
![Methyl 6-fluoro-3-iodobenzo[b]thiophene-2-carboxylate](/img/structure/B13909244.png)
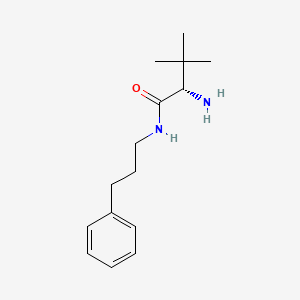
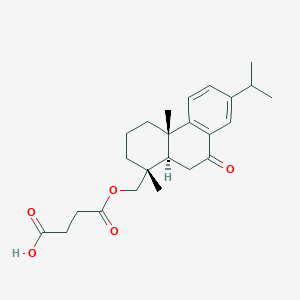
![3-[[3-(trifluoromethyl)phenyl]methoxy]-1H-pyrazol-5-amine](/img/structure/B13909276.png)
